molecular formula C6H3ClN2S B3369503 6-Chloro-1,2,3-benzothiadiazole CAS No. 23644-01-1

6-Chloro-1,2,3-benzothiadiazole

Cat. No.: B3369503
CAS No.: 23644-01-1
M. Wt: 170.62 g/mol
InChI Key: JDEPJFDVBPZWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,2,3-benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. This compound is a derivative of 1,2,3-benzothiadiazole, where a chlorine atom is substituted at the 6th position of the benzene ring. It is a colorless solid that is soluble in organic solvents and has significant applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-1,2,3-benzothiadiazole can be synthesized through the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite. The reaction involves the formation of an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotized to form 1,2,3-benzothiadiazole. The use of aniline in this reaction leads to the formation of the 6-chloro derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

    Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid can be used under controlled conditions to introduce various substituents onto the aromatic ring.

Major Products Formed

    Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

    Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.

Scientific Research Applications

6-Chloro-1,2,3-benzothiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3-benzothiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,2,3-benzothiadiazole is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The chlorine substitution also influences its chemical and physical properties, making it distinct from its parent compound and other isomers.

Properties

IUPAC Name

6-chloro-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEPJFDVBPZWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178315
Record name 1,2,3-Benzothiadiazole, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23644-01-1
Record name 1,2,3-Benzothiadiazole, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023644011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Benzothiadiazole, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1,2,3-benzothiadiazole
Reactant of Route 2
6-Chloro-1,2,3-benzothiadiazole
Reactant of Route 3
Reactant of Route 3
6-Chloro-1,2,3-benzothiadiazole
Reactant of Route 4
Reactant of Route 4
6-Chloro-1,2,3-benzothiadiazole
Reactant of Route 5
Reactant of Route 5
6-Chloro-1,2,3-benzothiadiazole
Reactant of Route 6
6-Chloro-1,2,3-benzothiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.